![molecular formula C9H12BrNO B1405423 6-Bromo-3-isopropoxy-2-methylpyridine CAS No. 1392466-94-2](/img/structure/B1405423.png)
6-Bromo-3-isopropoxy-2-methylpyridine
Overview
Description
Scientific Research Applications
Synthesis and Functionalisation
6-Bromo-3-isopropoxy-2-methylpyridine is a compound that can be used in various synthesis and functionalization processes. For instance, it can be involved in the selective bromination of related pyridine derivatives, enabling the regioselective introduction of various electrophiles (Gray, Konopski, & Langlois, 1994). Additionally, its bromination reactions are considered satisfactory for synthetic methods, especially in mediums like fuming sulfuric acid (Does & Hertog, 2010).
Applications in Multicomponent Chemistry
This compound is also significant in the development of novel convertible isocyanides for multicomponent chemistry. 2-Bromo-6-isocyanopyridine, a related compound, has been identified as optimal in terms of stability and synthetic efficiency, demonstrating its utility in this field (van der Heijden, Jong, Ruijter, & Orru, 2016).
Intermediate in Pharmaceutical Synthesis
2-Amino-6-bromopyridine and its derivatives, closely related to 6-Bromo-3-isopropoxy-2-methylpyridine, are important intermediates in pharmaceutical synthesis. They have been used in processes like diazotization, bromination, oxidation, and chlorination to produce various pharmaceutical products (Liang, 2010).
Ligand Synthesis for Complexation
Compounds such as 5′-methyl-2,2′-bipyridine-6-carboxylic acid, derived from similar bromo-substituted pyridines, are synthesized for use as ligands in complexation reactions, particularly with lanthanide(III) cations. These reactions have potential applications in fields like coordination chemistry and materials science (Charbonnière, Weibel, & Ziessel, 2001).
Role in Organic Synthesis
6-Bromo-3-isopropoxy-2-methylpyridine is also relevant in organic synthesis, serving as a precursor or intermediate in various chemical reactions. These include Suzuki cross-coupling reactions, which are pivotal in creating novel pyridine derivatives with applications in medicinal chemistry and materials science (Ahmad et al., 2017).
Electrocatalytic Applications
Another application is in electrocatalytic processes, such as the carboxylation of related bromopyridine compounds with CO2, demonstrating potential in green chemistry and carbon capture technologies (Feng, Huang, Liu, & Wang, 2010).
properties
IUPAC Name |
6-bromo-2-methyl-3-propan-2-yloxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-6(2)12-8-4-5-9(10)11-7(8)3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPJAXOQIIQTOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Br)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-isopropoxy-2-methylpyridine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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